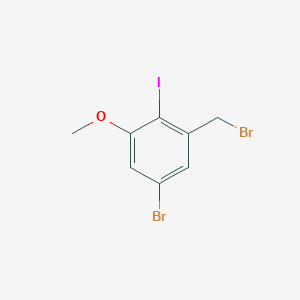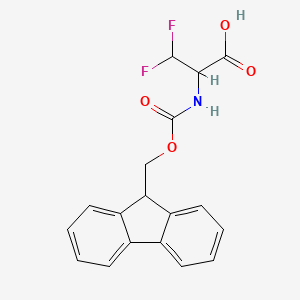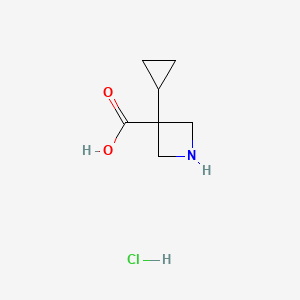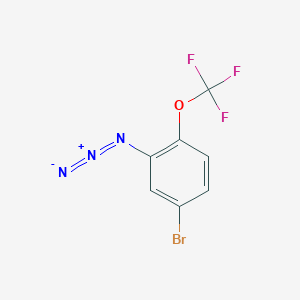![molecular formula C11H21NO4 B13459156 (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid: is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of 5-aminohexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the removal of the Boc group.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the free amine.
Substitution: Formation of new derivatives with different protecting groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid is widely used in peptide synthesis. The Boc protecting group is stable under a variety of conditions, making it ideal for multi-step synthesis.
Biology: In biological research, this compound is used to study the structure and function of peptides and proteins. It serves as a building block for the synthesis of biologically active peptides.
Medicine: In medicine, this compound is used in the development of peptide-based drugs. Its stability and ease of deprotection make it suitable for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of complex organic molecules for various applications.
Wirkmechanismus
The mechanism of action of (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amine group for further reactions.
Vergleich Mit ähnlichen Verbindungen
(5R)-5-aminohexanoic acid: The unprotected form of the compound.
(5R)-5-{[(benzyloxy)carbonyl]amino}hexanoic acid: Another protected form with a benzyloxycarbonyl group.
(5R)-5-{[(fluorenylmethoxy)carbonyl]amino}hexanoic acid: A protected form with a fluorenylmethoxycarbonyl group.
Uniqueness: The uniqueness of (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid lies in the stability and ease of removal of the Boc protecting group. This makes it highly suitable for use in peptide synthesis, where multiple steps and various reaction conditions are involved.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(6-5-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
GLSFCJXZXGIQQZ-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CCCC(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CCCC(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Methylbenzenesulfonyl)-4-(2-methylpropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B13459094.png)

![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)

![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
acetic acid](/img/structure/B13459172.png)

![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)
